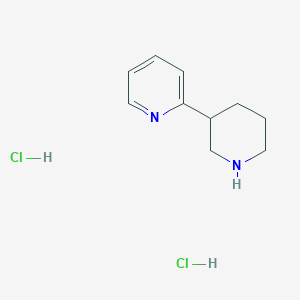

2-(Piperidin-3-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUYLODTLVNANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51747-00-3 | |

| Record name | 2-(piperidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-3-yl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and widely applicable synthetic route to 2-(Piperidin-3-yl)pyridine dihydrochloride, a valuable building block in medicinal chemistry. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and bioactive natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for interacting with biological targets. Specifically, the 2-(piperidin-3-yl)pyridine core is of significant interest due to its presence in compounds targeting a range of receptors and enzymes.

This guide will detail a strategic, multi-step synthesis of 2-(Piperidin-3-yl)pyridine dihydrochloride, emphasizing the rationale behind the chosen synthetic pathway and experimental conditions.

Synthetic Strategy: A Three-Pronged Approach

The synthesis of 2-(Piperidin-3-yl)pyridine dihydrochloride is most effectively achieved through a three-stage process:

-

N-Boc Protection of a Piperidine Precursor: This initial step ensures the selective reactivity of the piperidine nitrogen in subsequent steps and facilitates purification of intermediates. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[2]

-

Catalytic Hydrogenation for Piperidine Ring Formation: The core of this synthesis lies in the reduction of a pyridine ring to the corresponding piperidine. Catalytic hydrogenation is a powerful and atom-economical method for this transformation.[1][3] The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

-

Deprotection and Salt Formation: The final stage involves the removal of the Boc protecting group and the concurrent formation of the dihydrochloride salt, which often improves the compound's stability and handling characteristics.

This strategic approach allows for a controlled and efficient synthesis, yielding the target compound in high purity.

Experimental Protocols

Part 1: N-Boc Protection of 3-Aminopiperidine

The first step involves the protection of the secondary amine of 3-aminopiperidine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in the subsequent steps.

Protocol:

-

Dissolve 3-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution to neutralize the acid that will be generated during the reaction.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equivalents) to the stirred solution.[4]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-Boc-3-aminopiperidine.

-

Purify the product by silica gel column chromatography if necessary.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Aminopiperidine | 1.0 eq. | Starting material. |

| Dichloromethane (DCM) | 0.1-0.5 M | A common solvent for this reaction. |

| Triethylamine (TEA) | 1.5-2.0 eq. | Acts as a base to neutralize the generated acid. |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.3 eq. | The Boc protecting group source.[4] |

Part 2: Synthesis of N-Boc-2-(piperidin-3-yl)pyridine

This step would typically involve a cross-coupling reaction, for instance, a Buchwald-Hartwig amination, between a suitable pyridine derivative (e.g., 2-chloropyridine or 2-bromopyridine) and the N-Boc-3-aminopiperidine synthesized in the previous step. For the purpose of this guide, we will focus on the subsequent hydrogenation step, which is the core transformation. A plausible intermediate for this step is N-Boc-2-(pyridin-3-yl)piperidine, which can be synthesized through various reported methods.

Part 3: Catalytic Hydrogenation of the Pyridine Ring

The key transformation in this synthesis is the reduction of the pyridine ring to a piperidine ring. Platinum(IV) oxide (PtO₂) is an effective catalyst for this hydrogenation.[5][6]

Protocol:

-

In a high-pressure reactor vessel, dissolve the N-Boc-2-(pyridin-3-yl)piperidine (1.0 eq.) in glacial acetic acid.[5][7]

-

Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution.[7]

-

Seal the reactor and purge it several times with an inert gas like nitrogen to remove any air.[7]

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[5][7]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.[7]

-

Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[7]

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(piperidin-3-yl)pyridine.

-

Purify the product by column chromatography if necessary.

| Parameter | Value | Rationale |

| Catalyst | Platinum(IV) Oxide (PtO₂) | A robust and effective catalyst for pyridine hydrogenation.[5] |

| Hydrogen Pressure | 50-70 bar | Higher pressure is often required to overcome the aromaticity of the pyridine ring.[5][7] |

| Solvent | Glacial Acetic Acid | The acidic medium protonates the pyridine nitrogen, facilitating reduction.[5] |

| Temperature | Room Temperature | PtO₂ can effectively catalyze this reaction at room temperature.[5] |

Part 4: N-Boc Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid.

Protocol:

-

Dissolve the purified N-Boc-2-(piperidin-3-yl)pyridine in a suitable solvent such as dioxane or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).[2]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.[2] The deprotected product will often precipitate as the hydrochloride salt.[2]

-

Monitor the reaction by TLC to ensure the complete consumption of the starting material.

-

If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like diethyl ether.

-

If no precipitate forms, remove the solvent and excess HCl under reduced pressure.

-

The resulting solid can be triturated with diethyl ether to induce solidification and then collected by filtration.

-

Dry the final product, 2-(Piperidin-3-yl)pyridine dihydrochloride, under vacuum.

| Reagent | Concentration | Purpose |

| 4M HCl in Dioxane | 5-10 equivalents | Cleaves the Boc protecting group and forms the hydrochloride salt.[2] |

| Dioxane/Methanol | - | Suitable solvents for the deprotection reaction.[2] |

Logical Flow of the Synthesis

Caption: Overall synthetic workflow for 2-(Piperidin-3-yl)pyridine dihydrochloride.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of the pyridine ring is a complex process that occurs on the surface of the heterogeneous catalyst.

Caption: Simplified mechanism of pyridine hydrogenation on a catalyst surface.

Conclusion

This in-depth technical guide outlines a reliable and scalable synthetic route for the preparation of 2-(Piperidin-3-yl)pyridine dihydrochloride. By employing a strategic use of protecting groups and a robust catalytic hydrogenation protocol, this methodology provides a clear pathway for researchers in the pharmaceutical and chemical industries to access this important building block. The detailed experimental procedures and the rationale behind the chosen conditions are intended to empower scientists to successfully implement and adapt this synthesis for their specific research and development needs.

References

- Reddy, K. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

- Pizzuti, V., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.

-

Williams, S., et al. (2024). Hydrogenation of carbonyl pyridines with Rh2O3 catalyst. ResearchGate. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

- MDPI. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(18), 3291.

- Wied, T. F., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000228.

- Google Patents. (n.d.).

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Royal Society of Chemistry. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. Dalton Transactions, 50(33), 11413–11420.

- Google Patents. (n.d.). WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

-

Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

- Nature. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

-

ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

-

The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents. (n.d.).

- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

- Google Patents. (n.d.). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)

- Google Patents. (n.d.).

- Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-3-yl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the core physicochemical properties of 2-(Piperidin-3-yl)pyridine dihydrochloride, a key building block in contemporary medicinal chemistry. Recognizing the critical role that a thorough understanding of a compound's physical and chemical characteristics plays in drug discovery and development, this document synthesizes available data with field-proven experimental methodologies. Where precise experimental values are not publicly available, this guide offers robust, step-by-step protocols for their determination, empowering researchers to generate reliable data in their own laboratories.

Chemical Identity and Structure

2-(Piperidin-3-yl)pyridine dihydrochloride is the hydrochloride salt of the parent compound, 2-(Piperidin-3-yl)pyridine. The presence of two basic nitrogen atoms, one on the pyridine ring and one on the piperidine ring, allows for the formation of a dihydrochloride salt, which typically enhances aqueous solubility and stability compared to the free base.

Molecular Structure:

The fundamental structure consists of a pyridine ring substituted at the 2-position with a piperidine ring linked via its 3-position.

Caption: Chemical structure of 2-(Piperidin-3-yl)pyridine dihydrochloride.

Table 1: Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 235.16 g/mol | [1] |

| IUPAC Name | 2-(piperidin-3-yl)pyridine;dihydrochloride | N/A |

| InChI Key | NXCFRWODOJQICL-UHFFFAOYSA-N | [1] |

| CAS Number | Not widely available for the 3-yl isomer dihydrochloride. | N/A |

Physicochemical Properties

A comprehensive understanding of physicochemical properties is paramount for predicting a compound's behavior in biological systems and for formulation development.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments |

| Melting Point | Data not available | Expected to be a crystalline solid with a relatively high melting point due to its salt form. A detailed protocol for determination is provided below. |

| Solubility | Data not available | As a dihydrochloride salt, it is expected to have good aqueous solubility.[2] Solubility in organic solvents is likely to be lower. A detailed protocol for determination is provided below. |

| pKa | Data not available | Two pKa values are expected, corresponding to the protonated piperidine and pyridine nitrogens. A detailed protocol for determination is provided below. |

| LogP (free base) | ~1.1 (Predicted) | [3] The dihydrochloride salt will have a significantly lower LogD at physiological pH. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, actionable protocols for determining the key physicochemical properties of 2-(Piperidin-3-yl)pyridine dihydrochloride. These methods are designed to be self-validating and are grounded in standard laboratory practices.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Finely grind a small amount of 2-(Piperidin-3-yl)pyridine dihydrochloride using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/minute initially.

-

Observation: Observe the sample closely. When the sample begins to melt, slow the heating rate to 1-2 °C/minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

-

Replicate: Repeat the measurement with two additional samples to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical parameter influencing bioavailability and formulation. As a dihydrochloride salt, aqueous solubility is expected to be significant.

Method: Shake-Flask Method (Equilibrium Solubility)

Materials:

-

2-(Piperidin-3-yl)pyridine dihydrochloride

-

Distilled water

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Piperidin-3-yl)pyridine dihydrochloride to a series of vials containing a known volume (e.g., 1 mL) of each solvent (water, ethanol, DMSO). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the following formula: Solubility = (Concentration from standard curve) x (Dilution factor)

-

Sources

An In-Depth Technical Guide to 2-(Piperidin-3-yl)pyridine: From Synthesis to Therapeutic Potential

Introduction: The Strategic Importance of the 2-(Piperidin-3-yl)pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the piperidine ring is a cornerstone, recognized for its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] When coupled with a pyridine moiety, it forms a privileged scaffold that offers a unique combination of structural rigidity, basicity, and hydrogen bonding capabilities. This guide focuses on a specific, highly valuable isomer: 2-(Piperidin-3-yl)pyridine. This heterocyclic compound serves as a critical intermediate and a foundational core for a multitude of neurologically active agents. Its structure is particularly adept at interacting with biological targets within the central nervous system (CNS), making it a focal point in the development of treatments for complex neurological and psychiatric disorders.[2]

This document provides a comprehensive technical overview of 2-(Piperidin-3-yl)pyridine, delving into its synthesis, chemical properties, pharmacological significance, and applications. The content is structured to provide not just procedural details but also the underlying scientific rationale, offering researchers and drug development professionals a robust understanding of this versatile molecule.

Core Synthesis Strategies and Chemical Profile

The synthesis of 2-(Piperidin-3-yl)pyridine and its derivatives is a subject of extensive research, with methodologies evolving to enhance efficiency, yield, and stereochemical control. The piperidine and pyridine rings are both stable aromatic and saturated systems, respectively, necessitating strategic synthetic design.

Retrosynthetic Analysis and Key Methodologies

A common and effective strategy involves the catalytic hydrogenation of a corresponding bipyridine precursor. This approach is advantageous due to the commercial availability of substituted pyridines, which can be coupled to form the bipyridine intermediate.

Modern advancements have introduced highly efficient and enantioselective methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize enantioenriched 3-substituted piperidines from dihydropyridine intermediates.[3][4] This multi-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, allows for precise control over the stereochemistry, which is often crucial for pharmacological activity.[3][4]

Another key strategy involves nucleophilic aromatic substitution (SNAr) reactions, particularly when constructing derivatives. For example, a piperidine ring can be introduced onto a pyridine core by reacting a suitable piperidine precursor with an activated pyridine, such as one bearing a leaving group (e.g., a halogen) and an electron-withdrawing group.[5][6]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, multi-step synthesis for creating a substituted 2-(piperidin-3-yl)pyridine derivative, showcasing the integration of coupling and reduction reactions.

Caption: Generalized synthetic workflow for 2-(Piperidin-3-yl)pyridine.

Detailed Experimental Protocol: Synthesis of a Bipyridine Precursor via Suzuki Coupling

The causality behind choosing a Suzuki coupling lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. This makes it a versatile and reliable method for constructing the C-C bond between the two heterocyclic rings.

Materials:

-

2-Bromopyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Toluene

-

Ethyl acetate

-

Brine

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in DME. Stir the mixture at room temperature for 20 minutes until a homogenous yellow solution is formed. The pre-formation of the active palladium(0) species is critical for consistent catalytic activity.

-

Reaction Setup: To the catalyst solution, add 2-bromopyridine (1.0 eq) and pyridine-3-boronic acid (1.2 eq).

-

Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq). The aqueous base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (approximately 85°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine to remove residual water and inorganic salts, and dried over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,3'-bipyridine.

This bipyridine can then be subjected to catalytic hydrogenation (e.g., using H₂, Pd/C in methanol or ethanol) to reduce one of the pyridine rings to a piperidine, yielding the target 2-(Piperidin-3-yl)pyridine.

Chemical Properties Summary

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 31251-28-2 |

| Appearance | Typically an oil or low-melting solid |

| Storage Conditions | 2-8°C, under inert gas, protected from light[2] |

Pharmacological Profile and Therapeutic Relevance

The 2-(Piperidin-3-yl)pyridine scaffold is a cornerstone in the development of neuroactive compounds, primarily due to its structural resemblance to endogenous neurotransmitters and its ability to present functional groups in a well-defined three-dimensional space.

Primary Molecular Targets

-

Nicotinic Acetylcholine Receptors (nAChRs): The structural motif of 2-(Piperidin-3-yl)pyridine is a classic pharmacophore for nAChR ligands. The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen, being basic, is typically protonated at physiological pH, allowing for a crucial cationic interaction with a conserved acidic residue (e.g., aspartate or glutamate) in the nAChR binding pocket. Its derivatives are extensively explored as agonists and antagonists for these receptors, with therapeutic potential in neurological disorders like Alzheimer's disease, Parkinson's disease, and depression.[2]

-

Cholesterol 24-Hydroxylase (CH24H): Recent research has identified novel 3-piperidinyl pyridine derivatives as highly potent and selective inhibitors of CH24H, an enzyme predominantly expressed in the brain.[7] Inhibition of CH24H is a promising therapeutic strategy for several neurodegenerative diseases.[7] In these inhibitors, the pyridine nitrogen directly coordinates with the heme iron in the enzyme's active site, while the piperidinyl group and its substituents engage in hydrophobic and hydrogen-bonding interactions within the binding pocket.[7]

Mechanism of Action: A Hypothetical Model at nAChRs

The interaction of a 2-(Piperidin-3-yl)pyridine derivative with a nAChR binding site can be visualized as a multi-point interaction system, which is critical for its affinity and selectivity.

Caption: Hypothetical binding model at a nicotinic acetylcholine receptor.

Applications in Modern Drug Discovery

The versatility of the 2-(Piperidin-3-yl)pyridine core allows for its use as a foundational building block in creating diverse chemical libraries for high-throughput screening and lead optimization.[8]

Case Study: Development of CH24H Inhibitors

In a recent study, researchers developed a series of 3-piperidinyl pyridine derivatives as CH24H inhibitors.[7] The lead compound demonstrated a potent IC₅₀ value in the low nanomolar range. The rationale for selecting this scaffold was the pyridine ring's ability to act as an effective heme binder.[7] Structure-activity relationship (SAR) studies revealed that substitutions on the pyridine ring and modifications to the piperidine ring significantly impacted potency and metabolic stability. For instance, the introduction of a 4-methyl-1-pyrazolyl group at the 4-position of the pyridine ring boosted both potency and lipophilic ligand efficiency (LLE).[7]

| Compound/Derivative | Target | IC₅₀ (nM) | Key Structural Feature |

| Derivative 15 | CH24H | 68 | 2-pyridyl group on the main pyridine ring[7] |

| Derivative 16 | CH24H | 48 | 1-pyrazolyl group on the main pyridine ring[7] |

| Derivative 17 | CH24H | 8.5 | 4-methyl-1-pyrazolyl group on the main pyridine ring[7] |

| (R)-methyl 2-(piperidin-2-yl)acetate | Dopamine Transporter | 12 | A related 2-substituted piperidine derivative[8] |

Data synthesized from multiple sources for illustrative purposes.

Conclusion and Future Outlook

2-(Piperidin-3-yl)pyridine is far more than a simple heterocyclic compound; it is a strategically vital scaffold in the pharmacopeia of CNS-targeted drug discovery. Its synthetic accessibility, combined with its inherent pharmacophoric features, ensures its continued relevance. Future research will likely focus on the development of more sophisticated asymmetric syntheses to access specific enantiomers more efficiently. Furthermore, the application of this core in developing novel therapeutics for a widening range of diseases, driven by a deeper understanding of its interactions with biological targets, represents a promising frontier in medicinal chemistry. The insights and protocols detailed in this guide are intended to empower researchers to harness the full potential of this remarkable molecular architecture.

References

- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022-02-15).

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22).

- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi

- 3-(Piperidin-3-yl)pyridine. (n.d.). MySkinRecipes.

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024-03-13). PMC - PubMed Central.

- 2-(Piperidin-3-yloxy)Pyridine. (n.d.). Chem-Impex.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). Organic Chemistry Portal.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). acs.org.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Piperidin-3-yl)pyridine [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of 2-(Piperidin-3-yl)pyridine Derivatives in Neuropharmacology: A Technical Guide

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue novel therapeutics for neurological and psychiatric disorders, this guide offers an in-depth exploration of the 2-(piperidin-3-yl)pyridine scaffold. This seemingly simple heterocyclic framework has proven to be a remarkably versatile and potent core for engaging a critical class of therapeutic targets: the nicotinic acetylcholine receptors (nAChRs). Our journey through this guide will not be a mere recitation of facts but a deep dive into the causality behind experimental choices, the nuances of structure-activity relationships, and the practical methodologies that underpin the discovery and development of these promising drug candidates. We will dissect the journey from molecular design to potential clinical application, with a focus on providing actionable insights and robust, validated protocols.

I. The 2-(Piperidin-3-yl)pyridine Core: A Gateway to Modulating Nicotinic Acetylcholine Receptors

The 2-(piperidin-3-yl)pyridine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Its significance in neuropharmacology is primarily linked to its ability to mimic the endogenous neurotransmitter acetylcholine (ACh) and interact with various subtypes of nAChRs.[1] These ligand-gated ion channels are implicated in a wide array of physiological processes, including cognitive function, reward, and mood regulation. Consequently, modulating their activity with small molecules presents a compelling strategy for treating conditions such as nicotine addiction, depression, and cognitive deficits associated with Alzheimer's and Parkinson's diseases.[1]

The archetypal example of a successful drug molecule based on this scaffold is varenicline , a partial agonist of the α4β2 nAChR, widely used for smoking cessation.[2][3] The clinical success of varenicline has spurred further investigation into the therapeutic potential of this chemical class, leading to the synthesis and evaluation of numerous analogs.

II. Mechanism of Action: Orchestrating Neuronal Signaling through nAChRs

The biological effects of 2-(piperidin-3-yl)pyridine derivatives are predominantly mediated through their interaction with nAChRs. These receptors are pentameric structures composed of various α and β subunits, with the α4β2 and α7 subtypes being the most abundant in the central nervous system and key targets for drug discovery.

Upon binding of an agonist, such as a 2-(piperidin-3-yl)pyridine derivative, the nAChR undergoes a conformational change, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the neuronal membrane, triggering a cascade of downstream signaling events.

As illustrated in Figure 1, the influx of calcium is a critical event, as it can directly trigger the release of other neurotransmitters, such as dopamine in the brain's reward pathways. This modulation of neurotransmitter release is a key mechanism by which these compounds exert their therapeutic effects. For instance, the partial agonism of varenicline at α4β2 nAChRs is thought to both provide a moderate level of dopamine release to alleviate withdrawal symptoms and block the rewarding effects of nicotine from smoking.[3]

III. Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The biological activity of 2-(piperidin-3-yl)pyridine derivatives can be significantly altered by modifying their chemical structure. Understanding these SARs is crucial for designing new compounds with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact:

-

Substitution on the Pyridine Ring:

-

Substitution on the Piperidine Ring:

-

Modifications to the piperidine ring, particularly at the 1-position (the nitrogen atom), can impact both affinity and functional activity (agonist vs. antagonist).[4]

-

The stereochemistry at the 3-position of the piperidine ring is also critical for optimal receptor interaction.

-

-

Linker between the Two Rings:

-

While the core structure is a direct linkage, introducing linkers or modifying the spatial relationship between the pyridine and piperidine rings can lead to novel activities.

-

The following table summarizes some general SAR trends observed for this class of compounds:

| Structural Modification | Observed Effect on Biological Activity | Reference |

| Introduction of a methyl group at the 2-position of the piperidine ring | Can enhance specificity for the up-regulatory site of nAChRs. | [4] |

| Substitution at the 3-position of the pyridine ring | May be important for binding specificity. | [4] |

| 2-Chloro substitution on the pyridine ring | Can increase binding affinity at the α4β2 nAChR. | [5] |

| Ring size of the azacycle (e.g., pyrrolidine vs. piperidine) | Has a dramatic effect on receptor binding affinity. | [5] |

IV. Experimental Protocols for Biological Evaluation

The characterization of 2-(piperidin-3-yl)pyridine derivatives requires a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

A. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity (Ki) of a test compound for a specific receptor subtype. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay for nAChRs:

-

Preparation of Receptor Source:

-

Homogenize brain tissue (e.g., rat cortex for α4β2 nAChRs) or cultured cells expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs), and varying concentrations of the unlabeled 2-(piperidin-3-yl)pyridine derivative.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Electrophysiological techniques and calcium flux assays are commonly employed.

1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:

This technique directly measures the ion flow through the nAChR channel in response to the application of the test compound.

Step-by-Step Protocol:

-

Oocyte Preparation:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Apply the 2-(piperidin-3-yl)pyridine derivative at various concentrations to the oocyte and record the resulting current.

-

-

Data Analysis:

-

For agonists, plot the current response against the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy (Emax).

-

For antagonists, co-apply the compound with a known agonist and measure the inhibition of the agonist-induced current to determine the IC₅₀.

-

2. Calcium Flux Assays:

These assays measure the increase in intracellular calcium concentration that occurs upon nAChR activation, using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells stably expressing the nAChR subtype of interest in a 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Application and Fluorescence Measurement:

-

Use an automated liquid handling system to add the test compound to the wells.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of the test compound.

-

Plot the response against the compound concentration to determine the EC₅₀ and Emax for agonists.

-

V. Pharmacokinetics and ADME Properties: The Journey of a Drug in the Body

The therapeutic success of a 2-(piperidin-3-yl)pyridine derivative is not solely dependent on its potency at the target receptor but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A favorable pharmacokinetic profile is essential for achieving and maintaining therapeutic concentrations in the body.

A Case Study: The Pharmacokinetics of Varenicline

Varenicline provides an excellent example of the desirable ADME properties for a CNS-acting drug.[6][7]

-

Absorption: Varenicline is well-absorbed after oral administration, with high systemic bioavailability that is not affected by food.[6][7] Maximum plasma concentrations are typically reached within 3-4 hours.[6][7]

-

Distribution: It exhibits low plasma protein binding (≤20%), which allows for a high fraction of the drug to be free to cross the blood-brain barrier and interact with its target nAChRs.[6][7]

-

Metabolism: Varenicline undergoes minimal metabolism, with over 90% of the drug excreted unchanged in the urine.[2][8] This reduces the potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[6][7]

-

Excretion: The primary route of elimination is through the kidneys via glomerular filtration and active tubular secretion.[2][6] It has an elimination half-life of approximately 24 hours, allowing for once or twice-daily dosing.[2][3]

General ADME Considerations for 2-(Piperidin-3-yl)pyridine Derivatives:

-

Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for oral absorption and blood-brain barrier penetration.

-

Metabolic Stability: The piperidine and pyridine rings are generally metabolically stable, but substitutions can introduce sites for metabolism.[1]

-

Transporters: Interactions with drug transporters, such as P-glycoprotein, can influence brain penetration and overall disposition.

VI. Therapeutic Potential and Future Directions

The 2-(piperidin-3-yl)pyridine scaffold has firmly established its place in modern medicinal chemistry as a source of potent and selective nAChR modulators. The clinical success of varenicline in smoking cessation has paved the way for the exploration of new derivatives for a range of neurological and psychiatric disorders, including:

-

Depression and Anxiety: Modulation of nAChRs has been shown to have antidepressant and anxiolytic effects.

-

Cognitive Enhancement: Targeting nAChRs is a promising strategy for improving cognitive function in Alzheimer's disease and other dementias.

-

Pain Management: nAChRs are involved in the modulation of pain signaling, and selective ligands may offer novel analgesic therapies.

Future research in this area will likely focus on:

-

Subtype Selectivity: Designing derivatives with high selectivity for specific nAChR subtypes to minimize off-target effects.

-

Allosteric Modulation: Exploring compounds that bind to allosteric sites on nAChRs to fine-tune receptor function.

-

Novel Therapeutic Applications: Investigating the potential of these compounds in other disease areas where nAChR dysfunction is implicated.

The continued exploration of the 2-(piperidin-3-yl)pyridine scaffold, guided by a deep understanding of its biological activity and the application of robust experimental methodologies, holds immense promise for the development of the next generation of therapies for challenging neurological and psychiatric conditions.

VII. References

-

Faessel, H. M., et al. (2010). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. Clinical Pharmacokinetics, 49(12), 799–816. [Link]

-

Patel, R., & Tadi, P. (2023). Varenicline. In StatPearls. StatPearls Publishing. [Link]

-

Obach, R. S., et al. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(7), 121–130. [Link]

-

Faessel, H. M., et al. (2010). A Review of the Clinical Pharmacokinetics and Pharmacodynamics of Varenicline for Smoking Cessation. ResearchGate. [Link]

-

Medicine.com. (2020). Varenicline: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. [Link]

-

Gupta, A., et al. (1998). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Indian Journal of Pharmaceutical Sciences, 60(4), 207–211. [Link]

-

Enrique, J., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 27(3), 948. [Link]

-

Malpass, J. R., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066. [Link]

-

Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2823–2828.

-

ResearchGate. (n.d.). Structure activity relationship. [Link]

-

Costanzi, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(10), 4253–4268.

-

O'Leary, D. B., & O'Brien, M. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(11), 1237–1254.

-

Wróbel, D., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(23), 15214.

-

Al-Suhaimi, K. S., et al. (2022). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Taibah University for Science, 16(1), 74–86.

-

Sicho, M., et al. (2023). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 16(5), 748.

-

MySkinRecipes. (n.d.). 3-(Piperidin-3-yl)pyridine. [Link]

-

Hovhannisyan, A. A., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 798.

Sources

- 1. 3-(Piperidin-3-yl)pyridine [myskinrecipes.com]

- 2. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medicine.com [medicine.com]

- 4. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-3-yl)pyridine Dihydrochloride: A Key Scaffold in Nicotinic Acetylcholine Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-3-yl)pyridine dihydrochloride (CAS Number: 51747-00-3), a pivotal heterocyclic compound in the field of neuroscience and drug discovery. With its unique structural motif, this molecule serves as a valuable building block for the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). This document delves into its chemical and physical properties, outlines a detailed synthetic methodology, explores its mechanism of action as a nAChR agonist, and discusses relevant analytical techniques for its characterization. The insights provided herein are intended to empower researchers and drug development professionals in their efforts to design and develop novel therapeutics targeting nAChR-mediated neurological pathways.

Introduction: The Significance of the 2-(Piperidin-3-yl)pyridine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal component for designing molecules that target complex biological systems. When coupled with a pyridine ring, as in 2-(Piperidin-3-yl)pyridine, the resulting structure presents a unique combination of a basic nitrogen center and an aromatic system, crucial for interacting with specific receptor binding sites.

This particular scaffold has garnered significant attention for its role as a foundational element in the development of nicotinic acetylcholine receptor (nAChR) modulators.[1] nAChRs are ligand-gated ion channels that play a critical role in various physiological processes within the central and peripheral nervous systems. Dysregulation of nAChR signaling has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] Consequently, the development of subtype-selective nAChR ligands is a major focus of modern drug discovery. 2-(Piperidin-3-yl)pyridine serves as a key intermediate in the synthesis of such ligands, offering a versatile platform for structural modifications to achieve desired potency, selectivity, and pharmacokinetic properties.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Piperidin-3-yl)pyridine dihydrochloride is essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 51747-00-3 | N/A |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | N/A |

| Molecular Weight | 235.15 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Solubility | Soluble in water and methanol | General knowledge |

| Storage | Store at 2-8°C in a dry, well-ventilated place | N/A |

Synthesis of 2-(Piperidin-3-yl)pyridine: A Step-by-Step Protocol

The synthesis of 2-(Piperidin-3-yl)pyridine can be achieved through various synthetic routes. Below is a representative, field-proven protocol adapted from established methodologies for the synthesis of related piperidine and pyridine derivatives.[5] This multi-step synthesis involves the initial construction of a protected piperidine precursor followed by coupling with a pyridine moiety and subsequent deprotection.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (TEA) (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 2: Oxidation to N-Boc-3-oxopiperidine

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in DCM.

-

Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate to give N-Boc-3-oxopiperidine, which can be purified by column chromatography.

Step 3: Reductive Amination with 2-aminopyridine

-

In a reaction vessel, combine N-Boc-3-oxopiperidine (1.0 eq) and 2-aminopyridine (1.1 eq) in a solvent like 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and a catalytic amount of acetic acid.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain N-Boc-2-(piperidin-3-ylamino)pyridine.

Step 4: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-protected intermediate in a suitable solvent such as methanol or dioxane.

-

Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the dihydrochloride salt will precipitate.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 2-(Piperidin-3-yl)pyridine dihydrochloride.

Analytical Methodologies

The characterization and purity assessment of 2-(Piperidin-3-yl)pyridine dihydrochloride are critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for determining the purity of 2-(Piperidin-3-yl)pyridine dihydrochloride and for monitoring reaction progress during its synthesis. [6]

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |

| Gradient | A suitable gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 260 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 2-(Piperidin-3-yl)pyridine dihydrochloride. The expected chemical shifts will be influenced by the protonation state of the nitrogen atoms in the dihydrochloride salt.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the positive charge.

-

¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) are well-suited for this polar molecule. The expected mass-to-charge ratio (m/z) for the free base (C₁₀H₁₄N₂) would be approximately 163.12 [M+H]⁺.

Conclusion and Future Perspectives

2-(Piperidin-3-yl)pyridine dihydrochloride represents a cornerstone scaffold in the ongoing quest for novel therapeutics targeting nicotinic acetylcholine receptors. Its synthetic accessibility and the versatility of its structure for chemical modification make it an invaluable tool for medicinal chemists. The continued exploration of derivatives based on this core structure holds immense promise for the development of next-generation treatments for a host of debilitating neurological and psychiatric conditions. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this important chemical entity.

References

- Newhouse, P. A., et al. (2018). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Current Neuropharmacology.

- López-Arrieta, J. M., & Schneider, L. (2006).

- Quik, M., et al. (2007). The role of neuronal nicotinic acetylcholine receptors in acute and chronic neurodegeneration. Current Drug Targets-CNS & Neurological Disorders.

- Hogg, R. C., & Bertrand, D. (2004).

- Newhouse, P. (2022). The regulatory role of nicotinic receptors in cognitive functioning. VJDementia.

- Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Journal of the American Chemical Society.

- Gotti, C., & Clementi, F. (2004). Nicotinic Acetylcholine Receptors: a new target for the treatment of Alzheimer's dementia. CNS & Neurological Disorders-Drug Targets.

- PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information.

- Wishart, D. S., et al. (2018). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry.

- de la Fuente, T., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules.

- Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B.

- Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Kim, H., & Ghanayem, B. I. (1995). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica.

- Chem-Impex. (n.d.). 2-(Piperidin-3-yloxy)Pyridine.

- Jones, C. H., et al. (2021). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.

- Muszalska, I., & Sobczak, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- Nikolova, S., et al. (2019). 1 H NMR spectrum for compound 3 in pyridine-d 5.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Nowick, J. S. (n.d.). 2b. 300 MHz. UCI Department of Chemistry.

- LookChem. (n.d.). 2-(Piperidin-3-yloxy)pyridine.

- Le Corre, L., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

- Obach, R. S., et al. (2011). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition.

- Soliman, A. M., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online.

- Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- Obach, R. S., et al. (2011). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition.

- Wang, Y., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.

- Echemi. (n.d.). 3-(piperidin-2-yl)pyridine.

- Li, X., et al. (2020). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulatory role of nicotinic receptors in cognitive functioning | VJDementia [vjdementia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Piperidin-3-yl)pyridine Dihydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling protocols for 2-(Piperidin-3-yl)pyridine Dihydrochloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data to ensure scientific integrity and promote safe, effective application in a laboratory setting.

Core Molecular Attributes

2-(Piperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a piperidine ring. The dihydrochloride salt form is of particular interest in research and pharmaceutical development due to its increased solubility and stability.

Molecular Structure and Formula

The chemical structure consists of a pyridine and a piperidine ring linked by a carbon-carbon bond between position 2 of the pyridine ring and position 3 of the piperidine ring. As a dihydrochloride salt, two molecules of hydrogen chloride (HCl) associate with the two basic nitrogen atoms of the structure.

This association leads to the protonation of the nitrogen atoms, forming a salt. This is a critical step in drug development as salts often exhibit superior solubility and stability compared to the free base form, which is crucial for formulation and bioavailability.

The molecular formula for the free base is C₁₀H₁₄N₂. The addition of two hydrochloride moieties results in the following definitive molecular formula for the dihydrochloride salt:

-

Molecular Formula: C₁₀H₁₆Cl₂N₂

Determination of Molecular Weight

The molecular weight is a fundamental parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation. It is calculated from the molecular formula using the standard atomic weights of the constituent elements.

While direct vendor data for this specific isomer's dihydrochloride salt is sparse, the molecular weight can be reliably determined by calculation and confirmed by data from its positional isomers, such as 2-(Piperidin-2-yl)pyridine dihydrochloride and (S)-3-(piperidin-2-yl)pyridine dihydrochloride, which share the same molecular formula.[1][2]

Calculation Breakdown:

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Total Molecular Weight: 235.158 u

This calculated value is consistent with the reported formula weight (FW) of 235.15 g/mol for its isomers.[1][2]

Key Physicochemical Identifiers

A summary of the core chemical data for 2-(Piperidin-3-yl)pyridine Dihydrochloride is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-3-yl)pyridine;dihydrochloride | PubChem |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | Calculated |

| Molecular Weight | 235.15 g/mol | [1][2] |

| Canonical SMILES | C1CC(CNC1)C2=CC=CC=N2.Cl.Cl | PubChem |

| InChI Key | ZCEKZDKAGHJNRD-UHFFFAOYSA-N | [3] |

| CAS Number | Not definitively assigned for this specific salt | N/A |

Analytical Characterization and Quality Control

Ensuring the identity and purity of 2-(Piperidin-3-yl)pyridine Dihydrochloride is paramount for reproducible research. A multi-technique approach is recommended for comprehensive characterization.

Spectroscopic Analysis Workflow

The following workflow outlines a standard procedure for confirming the chemical structure of the compound.

Sources

An In-depth Technical Guide to 2-(Piperidin-3-yl)pyridine Analogs and Derivatives: Synthesis, SAR, and Therapeutic Potential as Nicotinic Acetylcholine Receptor Modulators

Abstract

The 2-(piperidin-3-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). As central nervous system (CNS) targets, nAChRs are implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2-(piperidin-3-yl)pyridine analogs and their derivatives. We will delve into stereoselective synthetic strategies to access the chiral piperidine core, explore the impact of structural modifications on nAChR subtype selectivity and functional activity, and discuss the preclinical and clinical landscape of this important class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for CNS disorders.

Introduction: The Significance of the 2-(Piperidin-3-yl)pyridine Scaffold in Neuroscience Drug Discovery

The quest for novel therapeutics targeting the central nervous system is fraught with challenges, including the need for high target specificity to minimize off-target effects and the ability to penetrate the blood-brain barrier. The 2-(piperidin-3-yl)pyridine core has emerged as a promising framework for the development of nAChR modulators that can address these challenges.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the brain and are involved in a variety of cognitive processes, including learning, memory, and attention. Dysregulation of nAChR signaling has been linked to a range of debilitating neurological and psychiatric conditions. The development of ligands that can selectively modulate specific nAChR subtypes holds immense therapeutic promise.

The 2-(piperidin-3-yl)pyridine scaffold combines a basic piperidine ring, which can be protonated at physiological pH to interact with the nAChR binding site, and a pyridine ring, which can engage in crucial hydrogen bonding and aromatic interactions. The stereochemistry of the piperidin-3-yl moiety is a critical determinant of biological activity, making stereoselective synthesis a key consideration in the development of these compounds.

Synthetic Strategies for 2-(Piperidin-3-yl)pyridine Analogs

The synthesis of 2-(piperidin-3-yl)pyridine analogs can be broadly divided into two key stages: the stereoselective synthesis of the 3-substituted piperidine ring and the coupling of this ring to the pyridine scaffold.

Stereoselective Synthesis of 3-Substituted Piperidines

The chiral center at the 3-position of the piperidine ring is crucial for potent and selective interaction with nAChRs. Several asymmetric strategies have been developed to access enantiomerically enriched 3-substituted piperidines.

One effective approach involves the dearomatization of pyridine derivatives. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative can provide 3-substituted tetrahydropyridines with high enantioselectivity.[1][2][3][4] Subsequent reduction of the tetrahydropyridine affords the desired 3-substituted piperidine.[1][2][3][4]

Another strategy employs chiral auxiliaries. For example, N-galactosylated 2-pyridones can undergo stereoselective nucleophilic addition at the 4-position, followed by the introduction of a substituent at the 3-position via reaction with an electrophile.[5] Cleavage of the chiral auxiliary then yields the 3,4-disubstituted piperidine.[5]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine [3][4]

-

Catalyst Preparation: In a glovebox, to a vial is added [Rh(cod)(OH)]₂ (1 mol%) and (S)-Segphos (2.2 mol%). Anhydrous and degassed solvent (e.g., a 1:1:1 mixture of THP:toluene:H₂O) is then added.

-

Reaction Setup: To the catalyst solution, an aqueous solution of CsOH (2 equivalents) is added, and the mixture is stirred at 70 °C for 10 minutes.

-

Addition of Reagents: The arylboronic acid (1.5 equivalents) and the phenyl pyridine-1(2H)-carboxylate (1 equivalent) are added to the reaction mixture.

-

Reaction and Workup: The reaction is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and passed through a plug of silica gel to remove inorganic salts. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the enantioenriched 3-aryl-tetrahydropyridine.

Coupling of the Piperidine and Pyridine Rings

Once the chiral piperidine core is synthesized, it can be coupled to a suitable pyridine derivative to afford the final 2-(piperidin-3-yl)pyridine analog. A common method for this is a nucleophilic aromatic substitution (SNAr) reaction, where the piperidine nitrogen displaces a leaving group (e.g., a halogen) from the 2-position of the pyridine ring.

Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This method is particularly useful for coupling piperidines to pyridines that are less activated towards SNAr.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a 2-(Piperidin-3-yl)pyridine Analog

-

Reaction Setup: To an oven-dried Schlenk tube is added 2-chloropyridine derivative (1 equivalent), the 3-substituted piperidine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).

-

Solvent and Reaction Conditions: Anhydrous and degassed dioxane is added, and the reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon) for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 2-(piperidin-3-yl)pyridine analog.

Structure-Activity Relationships (SAR)

The Pyridine Ring

The pyridine nitrogen is a critical hydrogen bond acceptor in the nAChR binding pocket.[2] Substituents on the pyridine ring can modulate the basicity of this nitrogen and introduce additional interactions with the receptor.

-

Substitution at the 5-position: Introduction of electron-withdrawing groups, such as a cyano or a phenyl group, at the 5-position of the pyridine ring can enhance binding affinity for the α4β2 nAChR subtype.

-

Substitution at the 2- and 6-positions: The steric bulk of substituents at these positions can influence subtype selectivity. For instance, smaller substituents may be tolerated, while larger groups can lead to a loss of affinity.

The Piperidine Ring

The piperidine nitrogen, which is typically protonated at physiological pH, forms a crucial cation-π interaction with a tryptophan residue in the nAChR binding site.[2]

-

Stereochemistry at the 3-position: The (S)-enantiomer of 3-substituted piperidines generally exhibits higher affinity for nAChRs compared to the (R)-enantiomer. This highlights the importance of a well-defined three-dimensional arrangement of the pharmacophoric elements.

-

Substituents on the piperidine nitrogen: N-alkylation of the piperidine can have varied effects. N-methylation can sometimes enhance potency, while larger alkyl groups may be detrimental to binding.

-

Bioisosteric Replacements: The piperidine ring can be replaced with other cyclic amines, such as azetidine or pyrrolidine, which can alter the conformational flexibility and basicity of the molecule, thereby influencing its pharmacological profile.[6] For example, replacing the piperidine with a 2-azaspiro[3.3]heptane has been explored as a strategy to improve pharmacokinetic properties.[6]

| Analog Type | Modification | Effect on nAChR Affinity/Selectivity | Reference |

| Pyridyl Ether | 5-CN substitution on pyridine | Increased α4β2 affinity | [2] |

| Pyridyl Ether | 5-Phenyl substitution on pyridine | Increased α4β2 affinity | [2] |

| Aminopyridine | N-methylation of piperidine | Variable effects on affinity | [7] |

| Piperidine Analog | Replacement with 2-azaspiro[3.3]heptane | Potential for improved pharmacokinetics | [6] |

Biological Evaluation and Therapeutic Potential

The evaluation of 2-(piperidin-3-yl)pyridine analogs involves a combination of in vitro and in vivo assays to determine their affinity, selectivity, functional activity, and therapeutic efficacy.

In Vitro Assays

-